1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone
Description
This compound features a pyridazine core substituted at position 6 with a 1H-1,2,4-triazol-1-yl group, linked via a piperazine moiety to a 4-chloro-3,5-dimethylphenoxy-ethanone group.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-14-9-16(10-15(2)20(14)21)30-11-19(29)27-7-5-26(6-8-27)17-3-4-18(25-24-17)28-13-22-12-23-28/h3-4,9-10,12-13H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKREIPCYYCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.43 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its role in various biological activities.
- Pyridazine and Piperazine Moieties : Often associated with neuroactive and anti-inflammatory properties.
- Chlorine and Dimethyl Substituents : These groups can enhance lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of the triazole class showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity . The mechanism of action often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.
Antimicrobial Activity
Compounds related to the target structure have demonstrated antimicrobial properties against a range of pathogens. Research has shown that derivatives featuring triazole rings exhibit moderate to significant activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt cellular processes in microorganisms.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have shown superior selectivity for COX-2 over COX-1 compared to traditional anti-inflammatory drugs like Meloxicam . This selectivity is beneficial for reducing side effects associated with non-selective COX inhibitors.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
Key Structural Differences and Implications:
Core Heterocycle :
- The target compound uses a pyridazine ring, whereas compound w3 employs a pyrimidine . Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets, while pyrimidine’s resonance stability could improve metabolic resistance.
The piperazine linker in the target compound offers conformational flexibility, while w3’s methylpiperazine introduces steric hindrance, possibly altering receptor interactions .
Differences in heterocycle reactivity (pyridazine vs. pyrimidine) may necessitate adjusted reaction conditions.
Research Findings and Hypotheses
Biological Activity :
Triazole-containing compounds often target enzymes via metal coordination (e.g., cytochrome P450 or kinases). The pyridazine-triazole system in the target compound may exhibit stronger π-π stacking than pyrimidine-based analogs, influencing selectivity .- Comparative analysis with w3’s structure (if available) could clarify binding modes.
- Pharmacokinetics: The chloro-dimethylphenoxy group may extend half-life due to increased lipophilicity but could pose challenges in aqueous solubility, a common trade-off in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
